molecular formula C12H13N3OS B14583054 5-Thiazolecarboxylic acid, 4-methyl-2-(4-methylphenyl)-, hydrazide CAS No. 61292-09-9

5-Thiazolecarboxylic acid, 4-methyl-2-(4-methylphenyl)-, hydrazide

Cat. No.: B14583054
CAS No.: 61292-09-9
M. Wt: 247.32 g/mol
InChI Key: KRCLOXSZEUUEOC-UHFFFAOYSA-N
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Description

5-Thiazolecarboxylic acid, 4-methyl-2-(4-methylphenyl)-, hydrazide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxylic acid, 4-methyl-2-(4-methylphenyl)-, hydrazide typically involves the reaction of 4-methyl-2-phenylthiazole-5-carbohydrazide with appropriate reagents under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often involves large-scale synthesis using automated reactors. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxylic acid, 4-methyl-2-(4-methylphenyl)-, hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxylic acid, 4-methyl-2-(4-methylphenyl)-, hydrazide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Thiazolecarboxylic acid, 4-methyl-2-(4-methylphenyl)-, hydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazide group enhances its reactivity and potential for forming various derivatives with diverse biological activities .

Properties

CAS No.

61292-09-9

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carbohydrazide

InChI

InChI=1S/C12H13N3OS/c1-7-3-5-9(6-4-7)12-14-8(2)10(17-12)11(16)15-13/h3-6H,13H2,1-2H3,(H,15,16)

InChI Key

KRCLOXSZEUUEOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)NN)C

Origin of Product

United States

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